molecular formula C13H12N2O2 B11802817 2-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetonitrile

2-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetonitrile

Cat. No.: B11802817
M. Wt: 228.25 g/mol
InChI Key: PZTYDWRCMHVWIZ-UHFFFAOYSA-N
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Description

2-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetonitrile is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetonitrile typically involves the following steps:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Combes synthesis.

    Functionalization: Introduction of the methoxy and methyl groups at specific positions on the quinoline ring.

    Acetonitrile Addition: The final step involves the addition of the acetonitrile group to the quinoline core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Replacement of the methoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated quinoline derivative, while reduction could produce an amine-substituted quinoline.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic agent for diseases such as malaria, cancer, or bacterial infections.

    Industry: Used in the development of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    Chloroquine: A well-known antimalarial drug.

    Quinacrine: Another antimalarial and anti-inflammatory agent.

Uniqueness

2-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and nitrile groups might enhance its activity or selectivity compared to other quinoline derivatives.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-(8-methoxy-6-methyl-4-oxoquinolin-1-yl)acetonitrile

InChI

InChI=1S/C13H12N2O2/c1-9-7-10-11(16)3-5-15(6-4-14)13(10)12(8-9)17-2/h3,5,7-8H,6H2,1-2H3

InChI Key

PZTYDWRCMHVWIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC)N(C=CC2=O)CC#N

Origin of Product

United States

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